molecular formula C10H11NO B13523780 1-(1-Isocyanatoethyl)-4-methylbenzene CAS No. 55508-49-1

1-(1-Isocyanatoethyl)-4-methylbenzene

Cat. No.: B13523780
CAS No.: 55508-49-1
M. Wt: 161.20 g/mol
InChI Key: AKGGDONBVUXTQP-UHFFFAOYSA-N
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Description

1-(1-Isocyanatoethyl)-4-methylbenzene is an organic compound characterized by the presence of an isocyanate group attached to an ethyl group, which is further bonded to a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Isocyanatoethyl)-4-methylbenzene can be synthesized through the reaction of 4-methylacetophenone with phosgene in the presence of a base. The reaction typically involves the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to yield the desired isocyanate compound. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Isocyanatoethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding ureas or carbamates.

    Polymerization Reactions: The isocyanate group can react with itself or other isocyanates to form polyureas or polyurethanes.

Common Reagents and Conditions:

    Amines: Used in the formation of ureas.

    Alcohols: Used in the formation of carbamates.

    Catalysts: Such as tertiary amines or organotin compounds, can be used to accelerate the reactions.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyureas and Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

1-(1-Isocyanatoethyl)-4-methylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various substrates.

Mechanism of Action

The mechanism of action of 1-(1-Isocyanatoethyl)-4-methylbenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    1-(1-Isocyanatoethyl)benzene: Lacks the methyl group on the benzene ring.

    1-(1-Isocyanatoethyl)-4-isopropylbenzene: Contains an isopropyl group instead of a methyl group.

    1-(1-Isocyanatoethyl)-4-chlorobenzene: Contains a chlorine atom instead of a methyl group.

Uniqueness: 1-(1-Isocyanatoethyl)-4-methylbenzene is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. The methyl group can provide steric hindrance, affecting the compound’s reactivity with nucleophiles and its overall stability.

Properties

CAS No.

55508-49-1

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-(1-isocyanatoethyl)-4-methylbenzene

InChI

InChI=1S/C10H11NO/c1-8-3-5-10(6-4-8)9(2)11-7-12/h3-6,9H,1-2H3

InChI Key

AKGGDONBVUXTQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)N=C=O

Origin of Product

United States

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